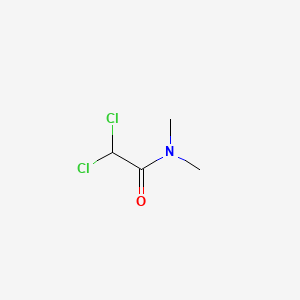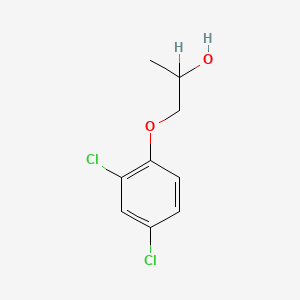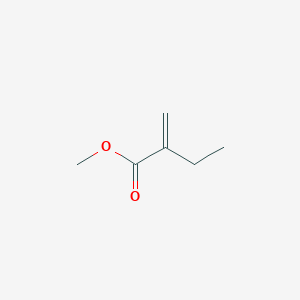
Methyl 2-ethylacrylate
概要
説明
Methyl 2-ethylacrylate (MEA) is a colorless liquid with the molecular formula C6H10O2 . It is commonly used in various scientific research and industrial applications.
Synthesis Analysis
The synthesis of Methyl 2-ethylacrylate and similar compounds has been a topic of interest in the field of chemical research. One approach involves the use of catalysts for the synthesis of methacrylic acid and methyl methacrylate . The dominant commercial process reacts acetone and hydrogen cyanide to MMA (ACH route), but the intermediates (hydrogen cyanide, and acetone cyanohydrin) are toxic and represent an environmental hazard .
Molecular Structure Analysis
Methyl 2-ethylacrylate has an average mass of 114.142 Da and a mono-isotopic mass of 114.068077 Da . It has two hydrogen bond acceptors, zero hydrogen bond donors, and three freely rotating bonds .
Physical And Chemical Properties Analysis
Methyl 2-ethylacrylate has a density of 0.9±0.1 g/cm3, a boiling point of 120.5±9.0 °C at 760 mmHg, and a vapor pressure of 15.2±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 35.9±3.0 kJ/mol and a flash point of 20.7±7.0 °C . Its index of refraction is 1.410, and it has a molar refractivity of 31.2±0.3 cm3 .
科学的研究の応用
1. Tissue Adhesion
Methyl 2-ethylacrylate and related compounds have been extensively studied for their potential as soft tissue adhesives. For instance, methyl-2-cyanoacrylate has been evaluated for its histotoxicity and potential in sealing natural pits and fissures of teeth against decay. Similar studies indicate the potential of its ethyl homolog in this area as well (Matsui et al., 1967).
2. Polymer Synthesis
Methyl 2-ethylacrylate plays a crucial role in polymer science. For example, it has been used in the free radical polymerization of various compounds to produce α,ω-difunctional telomers. Studies have focused on the chain transfer constants and mechanisms in these polymerization processes (Colombani & Chaumont, 1994).
3. Cyclopropanation Studies
Research has been conducted on the cyclopropanation of electron-deficient alkenes using methyl acrylate with ethyl diazoacetate. These studies involve understanding the activity and sensitivity of various catalysts in the reaction process, highlighting the significance of methyl acrylate in advanced organic synthesis (Chirila et al., 2018).
4. Dental Applications
Methyl 2-ethylacrylate derivatives have been evaluated for their bonding potential to human dentin and enamel. Studies show that certain homologues of this compound can create strong and durable bonds, hinting at its utility in dental applications (Beech, 1972).
5. Polymerization Kinetics
The kinetics of copolymerization and degradation of polymers involving methyl 2-ethylacrylate have been a subject of study, focusing on factors like temperature, solvent mixture, and activation energy. Such research helps in understanding the behavior of polymers under various conditions (Hou et al., 2006).
Safety And Hazards
Methyl 2-ethylacrylate is combustible and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors, and to use personal protective equipment when handling it .
将来の方向性
Future research directions include the development of novel methacrylate polymers with “flipped external” ester groups . This alteration retains the benefits of methacrylate chemistry and the ease of commercial implementation while possibly increasing the clinical longevity of resin composite restorations .
特性
IUPAC Name |
methyl 2-methylidenebutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h2,4H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJJSJJGBZXUQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176174 | |
| Record name | Butanoic acid, 2-methylene-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-ethylacrylate | |
CAS RN |
2177-67-5 | |
| Record name | Butanoic acid, 2-methylene-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2-methylene-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-methylidenebutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1605660.png)
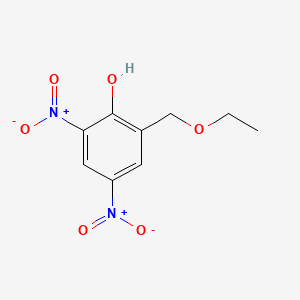
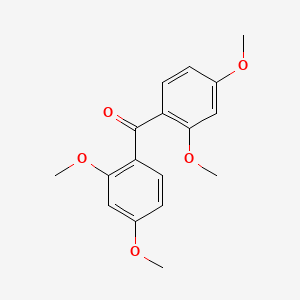
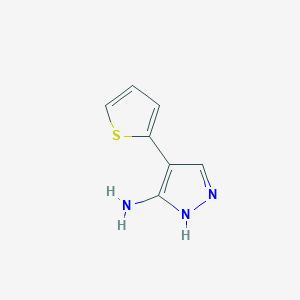
![3-Oxo-n-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B1605666.png)
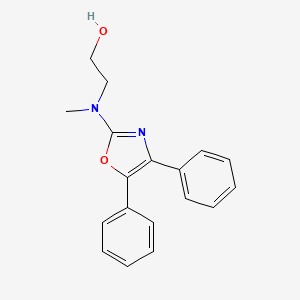
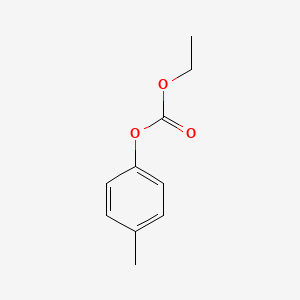
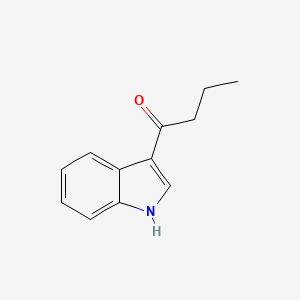
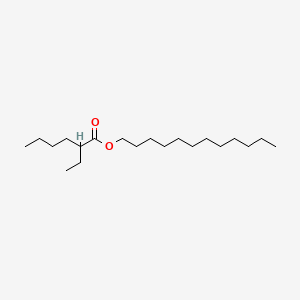
![Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate](/img/structure/B1605673.png)

![Bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 2,4-diphenylcyclobutane-1,3-dicarboxylate, stereoisomer](/img/structure/B1605676.png)
